molecular formula C30H52O4 B1245112 Cereotagaloperoxide

Cereotagaloperoxide

Cat. No.: B1245112
M. Wt: 476.7 g/mol
InChI Key: DSOJBUJYPBMGGO-GPDZCRDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While the exact identity of Cereotagaloperoxide remains unclear due to insufficient direct data, the closest analogous compound in the evidence is CAS 405-05-0 (C₇H₅FO₂), a fluorinated benzaldehyde derivative. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (1.21 mg/mL) . Its molecular properties, such as a log Po/w (iLOGP) of 1.23 and topological polar surface area (TPSA) of 37.3 Ų, suggest moderate lipophilicity and polarity, making it suitable for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-5-hydroperoxy-2-hydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O4/c1-19(2)22(34-33)12-18-30(8,32)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(31)26(3,4)23(27)13-17-29(24,28)7/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21+,22?,23+,24-,25+,27+,28-,29-,30+/m1/s1

InChI Key

DSOJBUJYPBMGGO-GPDZCRDTSA-N

Isomeric SMILES

CC(=C)C(CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)OO

Canonical SMILES

CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)OO

Synonyms

cereotagaloperoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cereotagaloperoxide (represented by CAS 405-05-0 ) with CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid derivative, and other structurally related compounds.

Table 1: Key Molecular and Pharmacokinetic Properties

Property This compound (CAS 405-05-0) Boronic Acid Derivative (CAS 1046861-20-4)
Molecular Formula C₇H₅FO₂ C₆H₅BBrClO₂
Molecular Weight 140.11 g/mol 235.27 g/mol
Log Po/w (XLOGP3) 1.55 2.15
TPSA 37.3 Ų 40.46 Ų
Solubility (mg/mL) 1.21 0.24
BBB Permeability Yes Yes
Synthetic Accessibility 1.0 (high) 2.07 (moderate)

Structural and Functional Contrasts

Core Structure :

  • This compound : Features a fluorinated aromatic ring with a carbonyl group, contributing to its moderate polarity and reactivity in nucleophilic substitutions .
  • Boronic Acid Derivative : Contains a boronic acid group (-B(OH)₂) and halogen substituents (Br, Cl), enabling Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis .

Lipophilicity and Solubility :

  • This compound’s log Po/w (1.23–1.92) and higher solubility (1.21 mg/mL) make it more suitable for aqueous formulations compared to the boronic acid derivative, which has lower solubility (0.24 mg/mL) but higher log Po/w (2.15) .

Synthetic Feasibility :

  • This compound is synthesized via a straightforward bromination reaction (48% yield) , whereas the boronic acid derivative requires palladium-catalyzed cross-coupling under rigorous conditions (75°C, 1.33 hours) .

Bioactivity Potential: Both compounds show high GI absorption and BBB permeability, but this compound lacks CYP enzyme inhibition, reducing drug-drug interaction risks .

Comparison with Fluorinated Analogues

Additional fluorinated compounds listed in (e.g., hydroxy-substituted benzaldehydes) share this compound’s aromatic fluorination but differ in substituents. For instance:

  • Log Kp (Skin Permeability) : this compound (-6.05 cm/s) outperforms analogues with hydroxyl groups, which exhibit higher polarity and reduced skin penetration .
  • Leadlikeness: Both compounds score 1.0, indicating drug-like properties, but this compound’s fluorine atom enhances metabolic stability compared to non-fluorinated analogues .

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